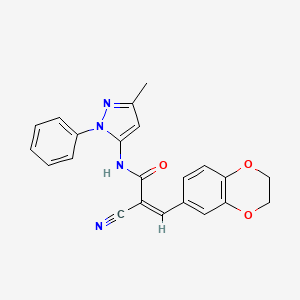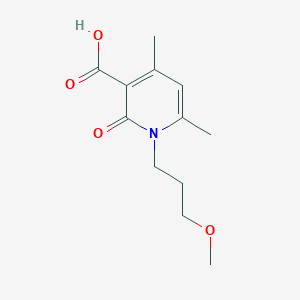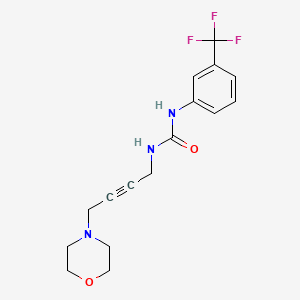![molecular formula C9H12ClF3 B2457655 1-(Chloromethyl)-3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane CAS No. 2287313-71-5](/img/structure/B2457655.png)
1-(Chloromethyl)-3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane is a compound that has been of great interest to the scientific community due to its unique structure and potential applications. This compound is a bicyclic compound that contains a chloromethyl group and a trifluoropropyl group, which gives it unique properties that make it useful in various scientific fields.
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane is not fully understood, but it is believed to act by modifying the properties of various materials and molecules. This compound has been shown to interact with proteins and other biomolecules, which may explain its potential use in the development of new drugs and therapies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Chloromethyl)-3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane are not fully understood, but it is believed to have a range of effects on various biological systems. This compound has been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(Chloromethyl)-3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane in lab experiments is its unique properties. This compound has been shown to modify the properties of various materials and molecules, which makes it useful in a range of scientific fields. However, one limitation of using this compound in lab experiments is its complex synthesis process, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are many potential future directions for research on 1-(Chloromethyl)-3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane. One potential direction is the development of new materials and coatings that incorporate this compound. Additionally, this compound may have potential applications in the development of new drugs and therapies, particularly for the treatment of inflammatory conditions. Further research is needed to fully understand the potential applications of this compound in various scientific fields.
Synthesemethoden
The synthesis of 1-(Chloromethyl)-3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane is a complex process that requires careful attention to detail. The most common method for synthesizing this compound involves the reaction of bicyclo[1.1.1]pentane with chloromethyl and trifluoropropyl groups. This reaction is typically carried out under controlled conditions, and the resulting product is purified through various methods to ensure its purity.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane has been studied extensively in various scientific fields due to its unique properties. This compound has been used in the development of new materials, such as polymers and coatings, due to its ability to modify the properties of these materials. Additionally, this compound has been studied for its potential use in the development of new drugs and therapies.
Eigenschaften
IUPAC Name |
1-(chloromethyl)-3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClF3/c10-6-8-3-7(4-8,5-8)1-2-9(11,12)13/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSIPUYOYHUOTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)CCl)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2457572.png)
![8-(2-fluorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2457573.png)
![(2Z)-2-[(3-fluorophenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2457576.png)
![N-cyclohexyl-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2457582.png)
![2-amino-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2457583.png)
![ethyl 4-{[(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B2457585.png)



![2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-fluorobenzo[d]thiazole](/img/structure/B2457589.png)

![1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2457593.png)

